molecular formula C10H10N4S B1306633 N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide CAS No. 690634-06-1

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Cat. No.: B1306633
CAS No.: 690634-06-1
M. Wt: 218.28 g/mol
InChI Key: NEHKVFMFTNUABB-UHFFFAOYSA-N
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Description

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a chemical compound with the molecular formula C₁₀H₁₀N₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its benzotriazole core, which is a versatile scaffold in organic synthesis, and an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide typically involves the reaction of 1H-1,2,3-benzotriazole with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the benzotriazole nitrogen on the isothiocyanate carbon. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the allyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, influencing enzyme activity and inhibiting processes like corrosion. The allyl group may also participate in covalent bonding with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide
  • N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide
  • N-benzyl-1H-benzotriazole-1-carbothioamide

Uniqueness

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is unique due to its allyl group, which provides additional reactivity and potential for forming covalent bonds with other molecules. This distinguishes it from other benzotriazole derivatives that may lack this functional group.

Properties

IUPAC Name

N-prop-2-enylbenzotriazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKVFMFTNUABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391775
Record name N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690634-06-1
Record name N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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